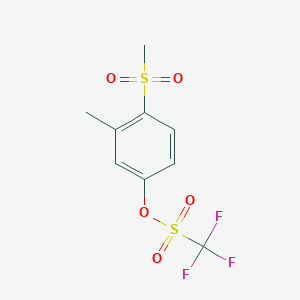
Tris(isotridecyl) borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(isotridecyl) borate is an organoboron compound with the chemical formula C39H81BO3. It is a borate ester, where three isotridecyl groups are bonded to a central boron atom through oxygen atoms. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(isotridecyl) borate can be synthesized through the esterification reaction between boric acid and isotridecyl alcohol. The reaction typically involves heating boric acid with isotridecyl alcohol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Tris(isotridecyl) borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters with different alkyl groups.
Reduction: Reduction reactions can convert this compound to borohydrides or other reduced boron compounds.
Substitution: The isotridecyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products:
Oxidation: Boronic acids and borate esters.
Reduction: Borohydrides and other reduced boron compounds.
Substitution: Alkyl or aryl borate esters.
Scientific Research Applications
Tris(isotridecyl) borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of borate esters and boronic acids.
Biology: The compound is employed in biochemical studies to investigate the role of boron in biological systems.
Medicine: this compound is explored for its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used as an additive in lubricants and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of tris(isotridecyl) borate involves its ability to form stable complexes with various molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as esterification and complexation. The molecular targets and pathways involved depend on the specific application, such as catalysis in organic synthesis or stabilization in industrial processes.
Comparison with Similar Compounds
Tris(isotridecyl) borate can be compared with other borate esters, such as tris(trimethylsilyl) borate and tris(pentafluorophenyl) borate. These compounds share similar structural features but differ in their reactivity and applications:
Tris(trimethylsilyl) borate: Known for its use in lithium-ion batteries as an electrolyte additive.
Tris(pentafluorophenyl) borate: Widely used as a Lewis acid catalyst in organic synthesis.
The uniqueness of this compound lies in its specific alkyl groups, which impart distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
59802-06-1 |
|---|---|
Molecular Formula |
C39H81BO3 |
Molecular Weight |
608.9 g/mol |
IUPAC Name |
tris(11-methyldodecyl) borate |
InChI |
InChI=1S/C39H81BO3/c1-37(2)31-25-19-13-7-10-16-22-28-34-41-40(42-35-29-23-17-11-8-14-20-26-32-38(3)4)43-36-30-24-18-12-9-15-21-27-33-39(5)6/h37-39H,7-36H2,1-6H3 |
InChI Key |
BAKYBFYKXATTQM-UHFFFAOYSA-N |
Canonical SMILES |
B(OCCCCCCCCCCC(C)C)(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14609767.png)

![2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid](/img/structure/B14609784.png)

![N-methyl-3-[2-[3-(methylamino)-3-oxopropyl]sulfanylpropan-2-ylsulfanyl]propanamide](/img/structure/B14609794.png)


![3-[Ethoxy(dimethoxy)silyl]propan-1-amine](/img/structure/B14609808.png)



